molecular formula C22H21NO2S B555618 S-Trityl-D-Cysteine CAS No. 25840-82-8

S-Trityl-D-Cysteine

Cat. No. B555618
CAS RN: 25840-82-8
M. Wt: 363,48 g/mole
InChI Key: DLMYFMLKORXJPO-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Trityl-D-Cysteine is used in medicine as an intermediate . It inhibits the human mitotic kinesin Eg5 . It is sparingly soluble in water .


Molecular Structure Analysis

The molecular structure of S-Trityl-D-Cysteine is represented by the molecular formula C22H21NO2S . More detailed structural analysis is not available in the retrieved papers.


Chemical Reactions Analysis

S-Trityl-D-Cysteine is involved in the protection and subsequent deprotection of the cysteine thiol group, which is crucial in peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical And Chemical Properties Analysis

S-Trityl-D-Cysteine is sparingly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

  • Peptide and Protein Science

    • S-Trityl-D-Cysteine (STDC) is used as a protecting group in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
    • The methods involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine. These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
    • The outcomes of these methods have led to the development of complex peptides and proteins, contributing significantly to the field of peptide and protein science .
  • Anticancer Research

    • STDC is known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 .
    • The application involves the use of STDC as an inhibitor of Eg5, a protein involved in cell division. STDC binds to the Eg5 pocket, inhibiting its function .
    • The results show that STDC has a significant anticancer activity, making it a potential candidate for cancer treatment .
  • Chiral Selector for Amino Acids

    • STDC has been used as a chiral selector in ligand-exchange chromatography for the separation of enantiomers of amino acids.
    • The method involves the use of STDC in a chromatography setup to separate different forms of amino acids.
    • The outcome is the successful separation of amino acid enantiomers, which is crucial in various fields such as drug development and biochemistry.
  • Modulation of Biological Processes

    • STDC participates in the modulation of multiple biological processes including cell cycle control, genomic integrity, microtubule dynamics, cell differentiation, DNA repair, autophagy, and pathological processes such as tumorigenesis, neurodegeneration, survival, and drug resistance of cancer cells .
    • The application involves the use of STDC in various biological and pathological processes. Its role in these processes is still under investigation .
    • The outcomes of these studies could lead to a better understanding of these processes and potentially contribute to the development of new therapeutic strategies .
  • Synthesis of Substituted Ferrocenoyl Peptide Conjugates

    • STDC is used as a metal-binding agent to synthesize substituted ferrocenoyl peptide conjugates using HBTU peptide coupling reagent for the cation-sensing applications solution via peptide-metal interactions .
    • The method involves the use of STDC in a peptide coupling reaction to synthesize substituted ferrocenoyl peptide conjugates .
    • The outcome is the successful synthesis of these conjugates, which have potential applications in cation sensing .
  • Development of New Methodologies for Site-Selective Protein Modification
    • STDC is used in the development of new methodologies for site-selective protein modification .
    • The method involves the use of STDC in a variety of chemical reactions to selectively modify proteins .
    • The outcome is the successful development of new methodologies that can be used for the site-selective modification of proteins. This has significant implications for the field of protein science .

Safety And Hazards

Safety measures for handling S-Trityl-D-Cysteine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trityl-D-Cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
DA Skoufias, S DeBonis, Y Saoudi, L Lebeau… - Journal of biological …, 2006 - ASBMB
… S-Tritylcysteine Compounds—Stock solutions of STLC (NSC 83265) and S-trityl-d-cysteine (STDC, NSC 124676) were prepared at 50 mm in Me 2 SO and kept at –20 C. The purity of …
Number of citations: 289 www.jbc.org
G Zanotti, B Beijer, T Wieland - International Journal of Peptide …, 1987 - Wiley Online Library
… After 10min the solution of 2.36g (6.28 mmol) S-trityl-D-cysteine methylester in 30mL CH2C12 was added at the same temperature. After stirring for 4 h at room temperature the solution …
Number of citations: 12 onlinelibrary.wiley.com
JAD Good, F Wang, O Rath, HYK Kaan… - Journal of Medicinal …, 2013 - ACS Publications
The mitotic kinesin Eg5 is critical for the assembly of the mitotic spindle and is a promising chemotherapy target. Previously, we identified S-trityl-l-cysteine as a selective inhibitor of Eg5 …
Number of citations: 45 pubs.acs.org
KY Zee-Cheng, CC Cheng - Journal of Medicinal Chemistry, 1970 - ACS Publications
… activity of S’-trityl-D-cysteine (XIX) is somewhat reduced as compared to that of the … The low but definite activity of S-trityl-D-cysteine as well as O-trityl-L-serine suggests that the second …
Number of citations: 53 pubs.acs.org
JAD Good - 2012 - theses.gla.ac.uk
The kinesins are a class of microtubule based motor proteins which have extensive involvement in the orchestration of the mechanics of mitosis. The most studied of these is the kinesin …
Number of citations: 1 theses.gla.ac.uk
HYK Kaan, J Weiss, D Menger… - Journal of medicinal …, 2011 - ACS Publications
… STLC 1 and STDC 2 (S-trityl-d-cysteine) served as controls. The inhibition values (K i app or IC 50 ) for both the basal and MT-stimulated ATPase activities, grouped according to potency…
Number of citations: 46 pubs.acs.org
S DeBonis, DA Skoufias, RL Indorato… - Journal of medicinal …, 2008 - ACS Publications
The human kinesin Eg5 is a potential drug target for cancer chemotherapy. Eg5 specific inhibitors cause cells to block in mitosis with a characteristic monoastral spindle phenotype. …
Number of citations: 79 pubs.acs.org
NI Martin - The Journal of Organic Chemistry, 2009 - ACS Publications
… In place of allyl protection, N-IvDde protected S-trityl d-cysteine 11 was converted to trimethylsilylethyl ester 15 (Scheme 5). Trityl group removal proceeded cleanly (20 equiv of TFA, 2 …
Number of citations: 23 pubs.acs.org
JA Schouten, S Bagga, AJ Lloyd, G De Pascale… - Molecular …, 2006 - pubs.rsc.org
UDPMurNAc-L-Ala-γ-D-Glu-XD-Ala-D-Ala (X = L-Lys or m-DAP) is the cytoplasmic precursor for the lipid-linked cycle of bacterial peptidoglycan biosynthesis, consisting of at least four …
Number of citations: 40 pubs.rsc.org
F Wang, JAD Good, O Rath, HYK Kaan… - Journal of medicinal …, 2012 - ACS Publications
… Although significant differences in activity were not observed between S-trityl-l-cysteine and S-trityl-d-cysteine in previous studies, detectable differences were evident among the …
Number of citations: 73 pubs.acs.org

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